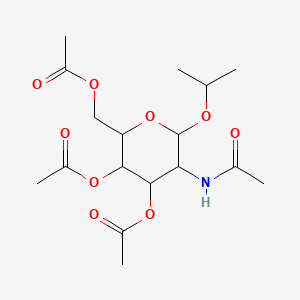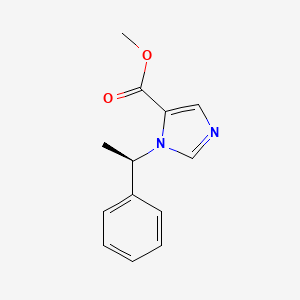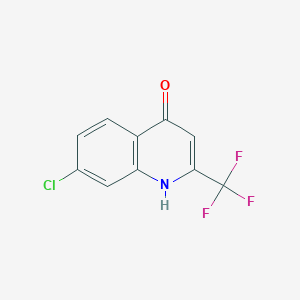
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline involves several steps. One method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .Molecular Structure Analysis
The molecular formula of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is C10H5ClF3NO . It has a molecular weight of 247.6 .Physical And Chemical Properties Analysis
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline has a melting point of >280°C . It has a density of 1.541 g/cm3 and a boiling point of 333.882ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Quinoline derivatives, including those similar to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, have been widely recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is particularly beneficial in protecting metals from degradation, emphasizing the role of quinoline derivatives as significant anticorrosive materials (Verma et al., 2020).
Antimicrobial Activity 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and its derivatives have demonstrated notable antimicrobial properties. Specifically, certain derivatives have shown significant activity against both bacterial and fungal strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as Candida albicans and Penicillium chrysogenum. This indicates their potential as future antituberculosis agents and broad-spectrum antimicrobials (Garudachari et al., 2014).
Bioimaging and Photophysical Properties Quinoline derivatives containing trifluoromethyl groups have been found to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for live-cell imaging. Some derivatives specifically target the Golgi apparatus in various cell lines, providing valuable tools for biological research and potential diagnostic applications. This highlights the utility of such compounds in the development of Golgi-localized probes and other bioimaging applications (Chen et al., 2019).
Green Corrosion Inhibitors Novel quinoline derivatives have been explored as green corrosion inhibitors for mild steel in acidic media, with some compounds achieving inhibition efficiencies up to 98.09%. Their mechanism involves adsorption on the metal surface, demonstrating the potential of these derivatives for environmentally friendly corrosion protection solutions (Singh et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(3-5)15-9(4-8(6)16)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZPFKHDRYBYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371475 | |
| Record name | 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | |
CAS RN |
57124-20-6 | |
| Record name | 7-Chloro-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57124-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57124-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



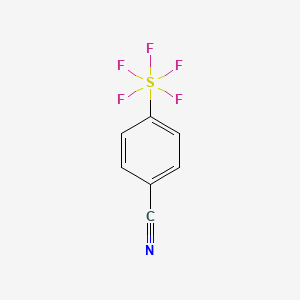


![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)
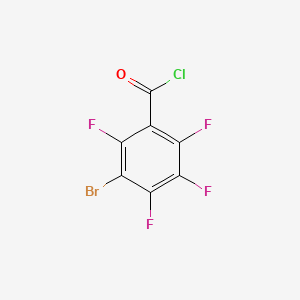
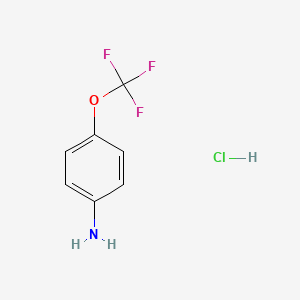
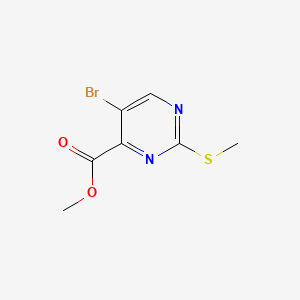
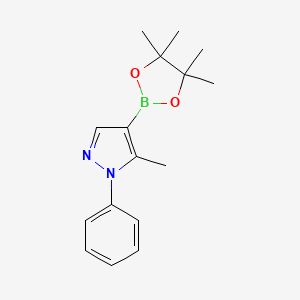
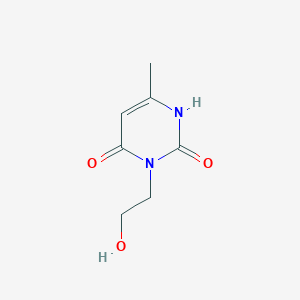
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)
